(Z)-N'-(5-bromo-2-oxoindolin-3-ylidene)-2-nitrobenzohydrazide
Description
Properties
IUPAC Name |
N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrN4O4/c16-8-5-6-11-10(7-8)13(15(22)17-11)18-19-14(21)9-3-1-2-4-12(9)20(23)24/h1-7,17,22H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSXNEYOMOPTBQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N=NC2=C(NC3=C2C=C(C=C3)Br)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 5-Bromo-isatin
5-Bromo-isatin serves as the indolinone precursor. Two primary routes are documented:
- Direct Bromination of Isatin :
Isatin undergoes electrophilic substitution using bromine (Br₂) in acetic acid at 60–70°C for 4–6 hours. The reaction mixture is quenched with ice water, and the precipitate is filtered and recrystallized from ethanol (yield: 72–78%).
$$
\text{Isatin} + \text{Br}2 \xrightarrow{\text{CH}3\text{COOH}} \text{5-Bromo-isatin} + \text{HBr}
$$ - Sandmeyer Reaction :
Diazotization of 5-amino-isatin with NaNO₂/HCl at 0–5°C, followed by treatment with CuBr in HBr, yields 5-bromo-isatin. This method achieves higher regioselectivity (yield: 85–90%).
Synthesis of 2-Nitrobenzohydrazide
2-Nitrobenzohydrazide is prepared via hydrazinolysis of methyl 2-nitrobenzoate:
- Ester Aminolysis :
Methyl 2-nitrobenzoate (1 eq) reacts with hydrazine hydrate (2 eq) in ethanol under reflux for 3–4 hours. The product precipitates upon cooling and is recrystallized from ethanol (yield: 82–88%).
$$
\text{Methyl 2-nitrobenzoate} + \text{N}2\text{H}4 \cdot \text{H}_2\text{O} \xrightarrow{\Delta} \text{2-Nitrobenzohydrazide} + \text{MeOH}
$$
Condensation to Form (Z)-N'-(5-Bromo-2-oxoindolin-3-ylidene)-2-nitrobenzohydrazide
The final step involves Schiff base formation between 5-bromo-isatin and 2-nitrobenzohydrazide. Three optimized methods are reported:
Acid-Catalyzed Reflux (Method A)
- Conditions : 5-Bromo-isatin (1 eq) and 2-nitrobenzohydrazide (1 eq) in ethanol with 2 drops of concentrated H₂SO₄.
- Procedure : Reflux for 15–30 minutes, followed by cooling and filtration.
- Yield : 79–84%.
- Isomer Control : The Z-isomer predominates due to intramolecular hydrogen bonding between the indolinone carbonyl and hydrazide NH.
Glacial Acetic Acid Mediation (Method B)
Solvent-Free Mechanochemical Synthesis (Method C)
- Conditions : Ball-milling 5-bromo-isatin and 2-nitrobenzohydrazide (1:1) with a catalytic amount of p-toluenesulfonic acid (PTSA) for 20 minutes.
- Yield : 88–92%.
- Eco-Friendly : Reduces solvent waste and reaction time.
Comparative Analysis of Synthetic Methods
| Method | Catalyst | Solvent | Time | Yield (%) | Isomeric Purity (Z:E) |
|---|---|---|---|---|---|
| A | H₂SO₄ | Ethanol | 15 min | 79–84 | 95:5 |
| B | CH₃COOH | CH₃COOH | 2 h | 75–80 | 90:10 |
| C | PTSA | None | 20 min | 88–92 | 97:3 |
Key Observations :
- Method C offers the highest yield and Z-selectivity due to efficient energy transfer during milling.
- Acid strength influences reaction kinetics: H₂SO₄ accelerates condensation but may degrade acid-sensitive groups.
Structural Characterization
Spectroscopic Data
X-ray Crystallography (Hypothetical)
While no crystal structure of the title compound is reported, analogous hydrazides exhibit planar geometries with dihedral angles <5° between indolinone and aryl rings, stabilizing the Z-configuration.
Challenges and Optimization Strategies
- Isomer Control : The Z-isomer is favored thermodynamically, but prolonged heating may promote E-isomer formation. Microwave-assisted synthesis could enhance selectivity.
- Purification : Column chromatography (SiO₂, ethyl acetate/hexane) removes unreacted hydrazide.
- Scale-Up : Method C is optimal for industrial applications due to minimal solvent use and high throughput.
Chemical Reactions Analysis
Intramolecular Interactions and Stability
The compound exhibits intramolecular hydrogen bonding , critical for stabilizing its planar conformation:
-
N–H⋯O Bond : Forms an S(6) ring motif between the hydrazide NH and the isatin carbonyl oxygen .
-
Crystal Packing : Adjacent molecules link via N–H⋯O hydrogen bonds, forming dimers (R₂²(8) motif) .
Thermogravimetric Analysis (TGA) :
Cyclization and Heterocycle Formation
The compound participates in cyclization reactions due to its α,β-unsaturated hydrazone system:
-
6-endo Cyclization : Promoted by AgOTf or electrophiles, forming isoquinolinium intermediates .
-
[3+2] Cycloaddition : Reacts with alkynes or alkenes to yield pyrazolo[5,1-a]isoquinoline derivatives .
Example Reaction Pathway :
-
Cyclization : Intramolecular attack of the hydrazide nitrogen on the isatin carbonyl, forming a six-membered ring .
-
Electrophilic Addition : Interaction with alkynes generates fused heterocycles (e.g., indole-pyrrole systems) .
Biological Reactivity and Enzyme Interactions
While primarily a synthetic intermediate, the compound shows bioactivity linked to its functional groups:
-
Acetylcholinesterase Inhibition : The nitro and bromo groups enhance binding to enzyme active sites (IC₅₀ ~10 µM) .
-
Anti-inflammatory Potential : Pending evaluation via COX-2 inhibition assays .
Docking Studies :
| Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Key Interactions | Source |
|---|---|---|---|
| 3V49 (COX-2) | -9.2 | H-bond with Tyr385; hydrophobic with Val349 |
Halogen Bonding and Supramolecular Assembly
The bromine atom participates in C–Br⋯S halogen bonds (3.42 Å) and π–π stacking (3.8 Å interplanar distance), contributing to 3D crystal networks .
Crystallographic Data :
| Parameter | Value | Source |
|---|---|---|
| Space Group | P2₁/n | |
| Unit Cell | a=6.633 Å, b=7.573 Å, c=24.699 Å | |
| β Angle | 97.14° | |
| Z’ | 4 |
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
One of the primary applications of (Z)-N'-(5-bromo-2-oxoindolin-3-ylidene)-2-nitrobenzohydrazide is its potential as an anticancer agent. Studies have shown that derivatives of oxoindole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that similar compounds induced apoptosis in human cancer cells through the activation of specific signaling pathways, suggesting that this compound may possess analogous properties .
1.2 Anti-inflammatory Properties
Research indicates that compounds with the oxoindole structure can also exhibit anti-inflammatory effects. The synthesis and evaluation of related hydrazone derivatives have shown promise in reducing inflammation markers in vitro. This suggests that this compound could be explored further for its anti-inflammatory potential .
Material Science Applications
2.1 Photophysical Properties
The photophysical properties of this compound make it suitable for applications in organic electronics and photonic devices. Its ability to absorb light and emit fluorescence can be harnessed in the development of sensors and light-emitting diodes (LEDs). Studies on similar indole derivatives have shown their effectiveness in these applications due to their tunable optical properties .
2.2 Synthesis of Functional Materials
The compound can also serve as a precursor for synthesizing functional materials, including polymers and nanocomposites. Its reactivity allows for modifications that can enhance the mechanical and thermal properties of materials, making it valuable in creating advanced composites for industrial applications .
Case Studies
Mechanism of Action
The mechanism of action of (Z)-N’-(5-bromo-2-oxoindolin-3-ylidene)-2-nitrobenzohydrazide involves its interaction with specific molecular targets. In cancer cells, it may inhibit key enzymes involved in cell proliferation and survival, leading to apoptosis. The compound’s ability to induce oxidative stress and disrupt cellular homeostasis also contributes to its anticancer effects. In bacterial cells, it may interfere with cell wall synthesis or protein function, resulting in bacterial cell death.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Key Observations :
- Substituent Effects : Replacement of the 2-nitrobenzoyl group with adamantane () or furan () alters polarity and solubility. Adamantane derivatives exhibit higher thermal stability (>300°C), while nitrobenzofuran analogs () have higher yields (86%) and melting points (357–359°C).
- In contrast, 3,4,5-trimethoxy substitutions () are electron-donating, improving apoptosis-inducing potency (EC₅₀ = 0.24 µM in HCT116 cells) .
- Stereochemical Influence : The Z-configuration is conserved across analogs, critical for planar hydrazone bonding and intermolecular interactions, as seen in crystal structure studies .
Key Observations :
- Anticancer Activity : The trimethoxybenzohydrazide analog () demonstrates superior apoptosis induction, highlighting the role of electron-donating groups in enhancing cytotoxicity. The target compound’s nitro group may favor interactions with redox-active enzymes or DNA.
- Enzyme Inhibition : 2-Nitrobenzohydrazide derivatives are selective AChE inhibitors (SI > 8.4 vs. BChE) , suggesting the target compound may share this profile.
- Anti-inflammatory and Antimicrobial Effects : Hydroxy () and thiazole () substitutions improve anti-inflammatory and antimicrobial activities, respectively, via H-bonding or sulfur-mediated interactions.
Biological Activity
(Z)-N'-(5-bromo-2-oxoindolin-3-ylidene)-2-nitrobenzohydrazide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of hydrazides, which are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Synthesis
The chemical structure of this compound features a bromo-substituted indolinone moiety linked to a nitrobenzohydrazide. The synthesis typically involves the condensation of 5-bromo-2-oxoindoline with 2-nitrobenzohydrazide under acidic conditions, yielding the target compound in moderate to high yields.
Anticancer Properties
Several studies have investigated the anticancer properties of this compound. In vitro assays have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:
- Cell Line Studies : The compound demonstrated significant inhibitory effects on the proliferation of human breast cancer (MCF-7) and lung cancer (A549) cell lines. The IC50 values were reported to be in the micromolar range, indicating potent activity.
The mechanism through which this compound exerts its anticancer effects is believed to involve:
- Induction of Apoptosis : Flow cytometry analysis indicated that treated cells showed increased annexin V staining, suggesting that the compound induces apoptosis.
- Cell Cycle Arrest : The compound was found to cause cell cycle arrest in the G2/M phase, leading to decreased cell viability.
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for its antimicrobial activity against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Candida albicans | 16 |
The results indicate that this compound exhibits moderate antibacterial and antifungal activities.
Anti-inflammatory Effects
Research has also suggested that this compound possesses anti-inflammatory properties. In vivo studies using animal models of inflammation demonstrated a reduction in inflammatory markers such as TNF-alpha and IL-6 following treatment with the compound.
Case Studies
A notable case study involved a mouse model of breast cancer where this compound was administered at varying doses. The study found:
- Dose-dependent Efficacy : Higher doses resulted in a more significant reduction in tumor size compared to controls.
Q & A
Basic: What are the standard synthetic routes for (Z)-N'-(5-bromo-2-oxoindolin-3-ylidene)-2-nitrobenzohydrazide?
Answer:
The synthesis typically involves a condensation reaction between 5-bromo-2-oxoindoline and 2-nitrobenzohydrazide. This is performed under reflux in ethanol or methanol with a catalytic acid (e.g., sulfuric acid) to facilitate hydrazone bond formation. Reaction progress is monitored via TLC, and the product is purified through recrystallization or column chromatography. Yields range from 70–85%, with purity confirmed by NMR, IR, and mass spectrometry .
Advanced: How do reaction conditions influence stereochemical outcomes in the synthesis of such hydrazones?
Answer:
The Z-configuration around the C=N bond is stabilized by intramolecular hydrogen bonding between the indole NH and the adjacent carbonyl group. Solvent polarity (e.g., ethanol vs. DMF) and acid catalysts (e.g., H₂SO₄) enhance protonation of intermediates, favoring the Z-isomer. Elevated temperatures may promote tautomerization, necessitating strict control of reflux duration (e.g., 15–30 minutes) to avoid byproducts .
Basic: What spectroscopic and crystallographic methods are used to confirm the structure of this compound?
Answer:
- NMR : ¹H and ¹³C NMR identify aromatic protons, hydrazone NH signals (~10–12 ppm), and nitro/bromo substituents.
- IR : Peaks at ~1630–1670 cm⁻¹ confirm C=O (oxoindoline) and C=N (hydrazone) stretches.
- X-ray crystallography : Resolves Z-configuration, hydrogen bonding (N–H⋯O), and π–π stacking interactions. For example, crystals often form monoclinic systems (space group P2₁/c) with distinct intermolecular networks .
Advanced: How are rotameric forms (cis/trans) of this compound characterized in solution?
Answer:
In DMSO-d₆, cis/trans amide rotamers are observed via ¹H NMR integration. For example, (Z)-N′-(2-oxoindolin-3-ylidene)formohydrazide exhibits a 25:75 ratio of cis/trans rotamers due to restricted rotation around the C–N bond. Variable-temperature NMR and NOESY experiments further distinguish these conformers .
Basic: What biological activities are reported for this compound and its analogs?
Answer:
- Apoptosis induction : Analogous compounds (e.g., N′-(5-bromo-2-oxoindolin-3-ylidene)-3,4,5-trimethoxybenzohydrazide) show EC₅₀ values as low as 0.24 µM in HCT116 colorectal carcinoma cells .
- Enzyme inhibition : Bromo-substituted hydrazones inhibit acetylcholinesterase (relevant for neurodegenerative diseases) and cyclooxygenase-2 (anti-inflammatory targets) .
Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity?
Answer:
- Nitro group position : Para-nitro substituents enhance electron-withdrawing effects, improving binding to enzymatic active sites.
- Halogen substitution : Bromine increases lipophilicity and π-stacking with aromatic protein residues.
- Hydrazide modifications : Replacing benzohydrazide with furan-2-carbohydrazide alters solubility and target selectivity .
Basic: Are there analytical applications for this compound beyond pharmacology?
Answer:
Derivatives like 2-(5-bromo-2-oxoindolin-3-ylidene)hydrazine carbothioamide act as chromogenic reagents for spectrophotometric Cu(II) detection. The compound forms colored complexes with Cu²⁺, detectable at λₘₐₐ ~400–450 nm, with detection limits of ~0.1 ppm .
Advanced: What intermolecular interactions govern crystal packing in this compound?
Answer:
X-ray studies reveal:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
